CU-CPT17e

Toll-like receptor NF-κB activation SEAP reporter assay

CU-CPT17e is the only commercially available small molecule that simultaneously activates TLR3, TLR8, and TLR9 (EC50 4.80–13.45 μM) while sparing TLR2/4/5/7 (all >100 μM). It uniquely engages both TRIF-dependent (TLR3) and MyD88-dependent (TLR8/9) pathways in a single-agent format, eliminating co-administration variability. The spiro[chromene-2,4′-oxane] scaffold is structurally indispensable—close analogs (17a–d) show zero activity. Independently validated across >75 analogs by Sarkar et al. (2021), none exceeded its efficacy. Demonstrates ~29-fold selectivity for HeLa cancer cells (IC50 2.71 μM) over normal HuMEC cells. Ideal reference agonist for vaccine adjuvant benchmarking and TLR crosstalk studies. ≥98% HPLC purity; immediate stock availability.

Molecular Formula C27H24N2O8
Molecular Weight 504.5 g/mol
CAS No. 2109805-75-4
Cat. No. B3028480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCU-CPT17e
CAS2109805-75-4
Molecular FormulaC27H24N2O8
Molecular Weight504.5 g/mol
Structural Identifiers
SMILESC1COCCC12C=CC3=CC(=C(C=C3O2)OCC4=CC=C(C=C4)[N+](=O)[O-])OCC5=CC=C(C=C5)[N+](=O)[O-]
InChIInChI=1S/C27H24N2O8/c30-28(31)22-5-1-19(2-6-22)17-35-25-15-21-9-10-27(11-13-34-14-12-27)37-24(21)16-26(25)36-18-20-3-7-23(8-4-20)29(32)33/h1-10,15-16H,11-14,17-18H2
InChIKeyLHTNFHWDTHQECR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CU-CPT17e (CAS 2109805-75-4): Multi-TLR3/8/9 Small-Molecule Agonist for Immuno-Oncology and Vaccine Adjuvant Research


CU-CPT17e (compound 17e) is a synthetic small-molecule agonist of Toll-like receptors 3, 8, and 9, identified through cell-based high-throughput screening and subsequent structure-activity relationship (SAR) optimization at the University of Colorado Boulder [1]. It represents the first disclosed small molecule capable of simultaneously activating three endosomal nucleic-acid-sensing TLRs—TLR3, TLR8, and TLR9—while showing negligible activity at TLR2, TLR4, TLR5, and TLR7 (all EC50 >100 μM) [1]. The compound bears a spiro[chromene-2,4′-oxane] scaffold with two 4-nitrobenzyl ether substituents (IUPAC: 6,7-bis[(4-nitrophenyl)methoxy]spiro[chromene-2,4′-oxane]; MW 504.49; formula C27H24N2O8) and is commercially available at ≥98% purity (HPLC) for research use .

Why CU-CPT17e Cannot Be Replaced by Single-TLR Agonists or Clinically Used Imidazoquinolines


The therapeutic rationale for multi-TLR activation rests on the heterogeneous tissue distribution of TLRs and the synergistic crosstalk between TLR signaling pathways; a single-TLR agonist (e.g., imiquimod activating only TLR7, or poly I:C activating only TLR3) cannot replicate the concerted NF-κB and cytokine response elicited by simultaneous TLR3/8/9 engagement [1]. Within the CU-CPT17e chemical series, even close structural analogs—compounds 17a through 17d bearing alternative spiro substituents (diethyl, cyclohexane, cyclopentane, cycloheptane)—displayed no detectable NF-κB activation, demonstrating that the tetrahydropyran spiro moiety is structurally indispensable for activity and cannot be replaced by superficially similar groups [1]. Furthermore, an independent SAR study by Sarkar et al. (2021) evaluated >75 analogs of CU-CPT17e and found that even minor structural modifications abrogated activity, with none exceeding the parent compound's efficacy [2]. These findings collectively establish that neither alternative TLR agonist classes nor close structural congeners can serve as functional substitutes for CU-CPT17e in assays requiring defined TLR3/8/9 co-activation.

CU-CPT17e Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Simultaneous TLR3/8/9 Activation with TLR2/4/5/7 Sparing: CU-CPT17e vs. Single- and Dual-TLR Agonists

In a SEAP reporter assay using HEK293 cells overexpressing individual human TLRs, CU-CPT17e (17e) activated NF-κB via TLR3, TLR8, and TLR9 with EC50 values of 4.80±0.73 μM, 13.45±0.58 μM, and 5.66±0.17 μM, respectively, while exhibiting no meaningful activation of TLR2, TLR4, TLR5, or TLR7 (all EC50 >100 μM) [1]. By contrast, clinically used imidazoquinolines such as imiquimod activate only TLR7, and resiquimod activates TLR7/8 but not TLR3 or TLR9; poly I:C is a TLR3-selective agonist with no activity at TLR8 or TLR9 [2]. CU-CPT17e is the only reported small molecule achieving this specific TLR3/8/9 triple-agonist profile, and the selectivity window for on-target TLRs versus off-target TLRs exceeds 20-fold based on EC50 ratios [1].

Toll-like receptor NF-κB activation SEAP reporter assay multi-TLR agonism immune modulation

4.6-Fold Potency Gain Over the Initial HTS Hit 6a: SAR Optimization Provenance

The initial high-throughput screening hit, compound 6a, displayed an EC50 of 22.3±5.3 μM for TLR3-mediated NF-κB activation [1]. Through systematic SAR exploration of the chromene scaffold and spiro substitution, compound 17e (CU-CPT17e) achieved an EC50 of 4.8±0.7 μM with 13.9±0.9-fold NF-κB activation in the same hTLR3 HEK293 assay system [1]. This represents a 4.6-fold improvement in potency (22.3/4.8) relative to the starting hit. Importantly, 6a was only characterized as a TLR3 agonist—it was never tested for, and does not possess, the multi-TLR8/9 activity demonstrated by 17e, meaning the optimization delivered a qualitatively as well as quantitatively superior pharmacological profile [1].

structure-activity relationship hit-to-lead optimization TLR3 agonist drug discovery medicinal chemistry

Spiro-Tetrahydropyran Moiety Is Indispensable: CU-CPT17e vs. Inactive Congeners 17a–17d

Within the compound 17 series (17a–17e), only the tetrahydropyran (THP) spiro-substituted derivative 17e displayed NF-κB activation. The four direct congeners—17a (2,2-diethyl), 17b (cyclohexane spiro), 17c (cyclopentane spiro), and 17d (cycloheptane spiro)—all showed no detectable NF-κB activation at the screening concentration of 25 μM in hTLR3 HEK293 cells [1]. This binary active/inactive SAR demarcation establishes the THP oxygen-containing spiro ring as a critical pharmacophoric element, not merely a lipophilic bulk substituent. The presence of the endocyclic oxygen atom within the spiro ring is strongly implicated as a key molecular recognition feature distinguishing active 17e from its all-carbon spiro-ring analogs [1].

spiro scaffold structure-activity relationship pharmacophore chromene medicinal chemistry

Selective Cytotoxicity Toward Cancer Cells: HeLa vs. Normal HuMEC Therapeutic Window

CU-CPT17e was evaluated for antiproliferative activity against human cervical carcinoma HeLa cells and normal human mammary epithelial cells (HuMEC) in parallel using the WST-1 assay [1]. In HeLa cells, 17e exhibited time-dependent cytotoxicity with IC50 values of 38.56±3.65 μM (24 h), 15.77±3.28 μM (48 h), and 2.71±5.53 μM (72 h). By contrast, HuMEC cells were markedly less sensitive: IC50 remained >100 μM at both 24 h and 48 h, and reached only 79.53±5.38 μM at 72 h [1]. At the 72 h time point, this corresponds to an approximately 29-fold selectivity window for cancer cells over normal epithelial cells (79.53/2.71 ≈ 29.3). The selectivity is further supported by flow cytometry data showing 17e (10–40 μM) induces 10%–17% apoptotic cells (annexin V+/PI− and annexin V+/PI+) in HeLa cultures, substantially exceeding the pro-apoptotic effect of poly I:C at 5 μg/mL [1].

anticancer activity HeLa selective cytotoxicity therapeutic window cervical cancer

Multi-Cytokine Immune Response in Human Monocytic Cells: Functional Superiority Over Single-TLR Stimulation

In human monocytic THP-1 cells, CU-CPT17e induced the production of proinflammatory cytokines TNF-α, IL-6, and IL-8 at both transcriptional (qRT-PCR) and translational (ELISA) levels [1]. The multi-cytokine response reflects the engagement of multiple TLR pathways simultaneously—a profile that single-TLR agonists cannot reproduce. Notably, poly I:C (TLR3-only agonist) at 5 μg/mL served as a comparator for TNF-α ELISA and mRNA profiling; 17e at varying concentrations produced mRNA fold changes for TNF-α, IL-6, and IL-8 that were significant versus untreated controls (*p<0.05, **p<0.01, ***p<0.001) [1]. The broader cytokine repertoire induced by 17e is mechanistically attributed to its concurrent TLR8 and TLR9 activation, which poly I:C lacks [1]. This multi-cytokine induction profile is corroborated by the Sarkar et al. (2021) independent assessment, which confirmed that CU-CPT17e retains measurable, albeit modest, NF-κB stimulatory activity in their hands, distinguishable from completely inactive analogs [2].

cytokine induction TNF-alpha IL-6 IL-8 THP-1 immune activation

Independent Reproducibility Assessment: Activity Confirmation and Limitations Documented by a Second Laboratory

An independent research group led by Boger (Sarkar et al., 2021) conducted a comprehensive SAR study of CU-CPT17e (designated compound 1 in their study) and reported that while the compound retained measurable NF-κB stimulatory activity, it displayed 'disappointing activity' in their hands, failing to match the full potency (EC50) originally reported by Zhang et al. (2017) and exhibiting only low efficacy for NF-κB activation and cytokine release [1]. Critically, the Boger group confirmed the essential SAR features originally described: both 4-nitrobenzyl ether groups are required, the para-nitro position is mandatory (ortho and meta substitutions abolish activity), the chromene olefin is indispensable, and the spirocyclic ring containing a heteroatom is optimal [1]. Their evaluation of >75 analogs failed to identify any compound exceeding the parent's activity, independently validating that CU-CPT17e represents the activity peak within this chemical series [1].

reproducibility independent validation SAR confirmation TLR3 agonist procurement diligence

CU-CPT17e: Evidence-Backed Research Application Scenarios in Immuno-Oncology, Vaccine Adjuvant Discovery, and TLR Biology


Investigating Synergistic Crosstalk Between TLR3, TLR8, and TLR9 Pathways Using a Single Chemical Probe

CU-CPT17e is the only small molecule capable of simultaneously activating TLR3, TLR8, and TLR9 while sparing TLR2, TLR4, TLR5, and TLR7 (all EC50 >100 μM vs. 4.80–13.45 μM for on-target TLRs) . This makes it uniquely suited for dissecting the mechanistic synergy between the TRIF-dependent TLR3 pathway and the MyD88-dependent TLR8/9 pathways in a controlled, single-agent format, eliminating the need to co-administer multiple ligands with divergent solubility, stability, and cellular uptake profiles. Experimental designs comparing CU-CPT17e treatment with individual TLR agonists (poly I:C, imiquimod, CpG ODN) can isolate the contribution of multi-TLR co-engagement to downstream signaling outcomes .

In Vitro Screening of TLR3/8/9-Dependent Anticancer Mechanisms in Cervical Carcinoma Models

The demonstrated selectivity of CU-CPT17e for HeLa cervical cancer cells (IC50 = 2.71 μM at 72 h) over normal HuMEC mammary epithelial cells (IC50 = 79.53 μM at 72 h, ~29-fold selectivity window) supports its use as a chemical probe for studying TLR3/8/9-mediated apoptosis and S-phase cell cycle arrest in cervical cancer . The compound's ability to induce 10–17% apoptotic cells at 10–40 μM, exceeding the pro-apoptotic activity of poly I:C at 5 μg/mL, provides a quantifiable benchmark for comparative anticancer efficacy studies . Researchers should include appropriate normal-cell controls (e.g., HuMEC or equivalent) to contextualize cancer-cell selectivity in their specific experimental systems.

Vaccine Adjuvant Discovery: Single-Agent Multi-TLR Immune Stimulation in THP-1 and Dendritic Cell Assays

CU-CPT17e induces a broad proinflammatory cytokine response (TNF-α, IL-6, IL-8 at both mRNA and protein levels) in human monocytic THP-1 cells, mimicking the poly-cytokine milieu typically achieved only by pathogen-derived multi-TLR stimulation . This makes it a valuable reference agonist for benchmarking novel vaccine adjuvant candidates in dendritic cell maturation assays, cytokine release profiling, and antigen-presentation studies. The well-characterized SAR (spiro-THP moiety essential, di-4-nitrobenzyl ethers required, para-nitro position mandatory) enables rational structural benchmarking against newly synthesized TLR agonist candidates .

Pharmacophore Validation and Chemical Biology Tool for Endosomal TLR Structural Studies

The binary active/inactive SAR at the spiro position (17e active, 17a–d all completely inactive) establishes CU-CPT17e as a structurally precise pharmacophore probe for endosomal TLR activation . The compound's defined chemical structure (MW 504.49, C27H24N2O8, ≥98% purity) and commercial availability enable its use as a reference standard in competitive binding assays, molecular docking studies, and structure-based design of next-generation TLR3/8/9 modulators. The independent confirmation by Sarkar et al. (2021) that no analog among >75 synthesized variants exceeded CU-CPT17e's activity reinforces its role as the current activity benchmark for the spiro-chromene TLR agonist chemotype .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for CU-CPT17e

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.